Cortisone 21-Valerate

Vue d'ensemble

Description

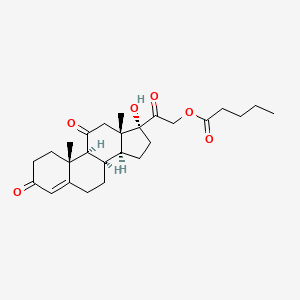

Cortisone 21-Valerate, also known as Hydrocortisone Valerate, is a corticosteroid used to treat inflammatory and pruritic corticosteroid-responsive dermatoses . It is a corticosteroid (cortisone-like medicine or steroid) and is available only with a doctor’s prescription .

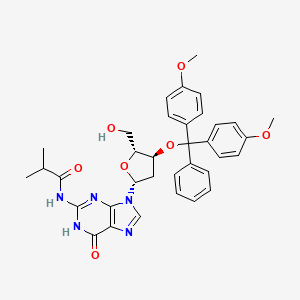

Molecular Structure Analysis

The molecular formula of Cortisone 21-Valerate is C26H38O6 . It has an average mass of 446.576 Da and a monoisotopic mass of 446.266846 Da .Applications De Recherche Scientifique

Cortisone 21-Valerate: Scientific Research Applications

- Cortisone compounds are widely studied for their anti-inflammatory properties. Research led by Prof. Gerhard Krönke has delved into how glucocorticoids, a class of corticosteroids to which Cortisone 21-Valerate belongs, suppress immune responses and inflammation .

- Corticosteroids like Cortisone 21-Valerate are used in dermatology for their efficacy in treating skin conditions. Formulations such as skin-lipid liposomes have been shown to enhance the delivery and therapeutic effects of corticosteroids on the skin .

- Studies comparing different corticosteroids can inform the specific applications of Cortisone 21-Valerate. For instance, research comparing the anti-inflammatory effects of various topical steroids can guide the use of Cortisone 21-Valerate in similar contexts .

- The immunosuppressive effects of corticosteroids make them valuable in rheumatology for treating autoimmune diseases. The detailed mechanisms by which these compounds work are crucial for developing treatments with fewer side effects .

- Innovations in drug delivery systems for corticosteroids are relevant to Cortisone 21-Valerate. Enhancements in formulation can lead to more effective and targeted therapies .

- Corticosteroids are used to manage edema due to their anti-inflammatory properties. Studies on compounds like prednisolone 17-valerate 21-acetate provide insights into how Cortisone 21-Valerate might be used in managing conditions like carrageenin and kaolin-induced edema .

Inflammation Inhibition

Dermatological Applications

Comparative Pharmacology

Rheumatology

Drug Formulation and Delivery

Edema Management

Mécanisme D'action

Target of Action

Cortisone 21-Valerate, also known as Hydrocortisone valerate, is a corticosteroid that primarily targets the glucocorticoid receptor . This receptor plays a crucial role in regulating a variety of important cardiovascular, metabolic, immunologic, and homeostatic functions .

Mode of Action

Cortisone 21-Valerate interacts with its target by binding to the cytosolic glucocorticoid receptor . After binding, the newly formed receptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes . This interaction results in the suppression of cell-mediated immunity by inhibiting genes that code for the cytokines IL-1, IL-2, IL-3, IL-4, IL-5, IL-6, IL-8, and TNF-alpha .

Biochemical Pathways

The interaction of Cortisone 21-Valerate with the glucocorticoid receptor affects multiple biochemical pathways. The most significant of these is the suppression of pro-inflammatory signals and the promotion of anti-inflammatory signals . This is achieved through the inhibition of arachidonic acid, which controls the biosynthesis of prostaglandins and leukotrienes .

Pharmacokinetics

The bioavailability of oral hydrocortisone, a similar compound to Cortisone 21-Valerate, is about 96% ± 20% . The pharmacokinetics of hydrocortisone are non-linear, with the peak level of oral hydrocortisone being 15.3 ± 2.9 (SD) μg/L per 1 mg dose. The time to peak concentrations of oral hydrocortisone is 1.2 ± 0.4 (SD) hours . The pharmacokinetics can vary significantly from patient to patient .

Result of Action

The molecular and cellular effects of Cortisone 21-Valerate’s action are primarily anti-inflammatory and immunosuppressive . By suppressing the production of pro-inflammatory cytokines and promoting anti-inflammatory signals, Cortisone 21-Valerate helps to reduce inflammation and manage immune responses .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Cortisone 21-Valerate. For instance, the biotransformation of cortisone can lead to the creation of new molecules with potential therapeutic use . Additionally, the efficacy of Cortisone 21-Valerate can be influenced by individual patient characteristics, such as their metabolic rate and the presence of other medical conditions .

Safety and Hazards

Hydrocortisone valerate cream is contraindicated in those patients with a history of hypersensitivity to any of the components of the preparation . The risk of adverse effects increases with prolonged use, a large area of application, higher potency, occlusion, and application to areas of thinner skin such as the face and genitals .

Propriétés

IUPAC Name |

[2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36O6/c1-4-5-6-22(30)32-15-21(29)26(31)12-10-19-18-8-7-16-13-17(27)9-11-24(16,2)23(18)20(28)14-25(19,26)3/h13,18-19,23,31H,4-12,14-15H2,1-3H3/t18-,19+,23-,24+,25+,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWNQFWNLBXYRRI-LTOCIQRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2CCC4=CC(=O)CCC34C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@@H]2CCC4=CC(=O)CC[C@]34C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cortisone 21-Valerate | |

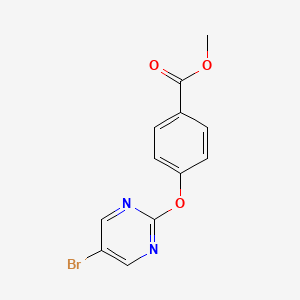

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

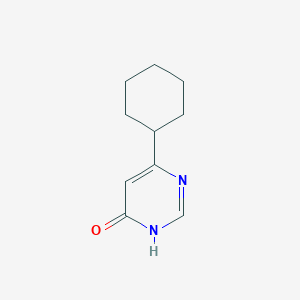

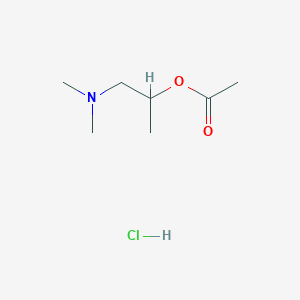

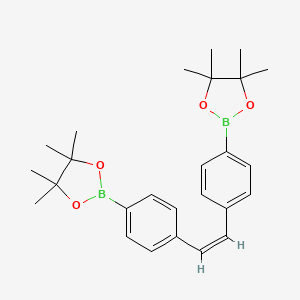

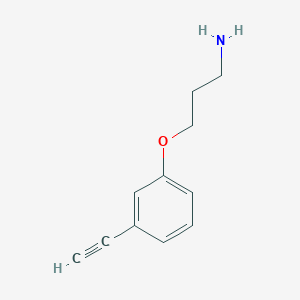

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-methyl-2-piperidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1460040.png)